Cas no 1256667-55-6 ((R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate)

(R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate is a chiral intermediate widely used in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its key structural features include a stereospecific pyrrolidine ring and an oxetane moiety, which enhance molecular rigidity and bioavailability. The tert-butyl carbamate (Boc) protecting group ensures selective reactivity during multi-step syntheses. This compound is valued for its high purity, stability, and compatibility with diverse coupling reactions, making it a versatile building block for drug discovery. Its well-defined stereochemistry is critical for producing enantiomerically pure compounds, supporting applications in asymmetric synthesis and medicinal chemistry research.
(R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate structure
1256667-55-6 structure
商品名:(R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate
CAS番号:1256667-55-6
MF:C12H22N2O3
メガワット:242.314683437347
CID:4787904

(R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate 化学的及び物理的性質

名前と識別子

    • (R)-tert-Butyl 1(oxetan-3-yl)pyrrolidin-3-ylcarbamate
    • (R)-tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate
    • (R)-tert-Butyl (1-(oxetan-3-yl)pyrrolidin-3-yl)carbamate
    • tert-butyl N-[(3R)-1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate
    • (R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate
    • インチ: 1S/C12H22N2O3/c1-12(2,3)17-11(15)13-9-4-5-14(6-9)10-7-16-8-10/h9-10H,4-8H2,1-3H3,(H,13,15)/t9-/m1/s1
    • InChIKey: IOYBTYBAKOMBTP-SECBINFHSA-N
    • ほほえんだ: O1CC(C1)N1CC[C@H](C1)NC(=O)OC(C)(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 284
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 50.8

(R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM286676-1g
(R)-tert-Butyl (1-(oxetan-3-yl)pyrrolidin-3-yl)carbamate
1256667-55-6 95+%
1g
$540 2021-08-18
Fluorochem
070305-1g
R)-tert-Butyl 1(oxetan-3-yl)pyrrolidin-3-ylcarbamate
1256667-55-6
1g
£440.00 2022-03-01
Ambeed
A220320-1g
(R)-tert-Butyl (1-(oxetan-3-yl)pyrrolidin-3-yl)carbamate
1256667-55-6 97%
1g
$578.0 2024-04-25
Chemenu
CM286676-1g
(R)-tert-Butyl (1-(oxetan-3-yl)pyrrolidin-3-yl)carbamate
1256667-55-6 95%+
1g
$573 2023-03-07

(R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate 関連文献

(R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamateに関する追加情報

Professional Introduction of (R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

The compound (R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate, with the CAS number 1256667-55-6, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is notable for its unique structural features, which include a tert-butyl group, an oxetane ring, and a pyrrolidine moiety. These elements collectively contribute to its intriguing chemical properties and potential applications.

Recent studies have highlighted the importance of (R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate in the development of advanced materials and drug delivery systems. The oxetane ring, a four-membered cyclic ether, is known for its reactivity and ability to undergo various transformations under specific conditions. This makes it a valuable component in the synthesis of bioactive molecules and functional polymers. The pyrrolidine moiety, on the other hand, adds rigidity and stability to the molecule, enhancing its suitability for applications in pharmaceuticals and biotechnology.

The synthesis of (R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate involves a series of carefully designed reactions that ensure high stereoselectivity and yield. Researchers have employed methodologies such as asymmetric catalysis and enantioselective alkylation to construct the chiral centers within the molecule. These approaches not only demonstrate the versatility of modern synthetic techniques but also pave the way for the production of enantiopure compounds with potential therapeutic applications.

In terms of applications, (R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate has shown promise in drug delivery systems due to its ability to act as a carrier for bioactive agents. Its unique structure allows for controlled release mechanisms, which are critical in ensuring the efficacy and safety of therapeutic compounds. Additionally, this compound has been explored as a building block in the construction of complex molecular architectures, such as dendrimers and supramolecular assemblies.

The latest research on (R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate has focused on its role in catalysis and its potential as a chiral auxiliary in asymmetric synthesis. By leveraging its stereochemical properties, scientists have developed novel catalysts that exhibit high enantioselectivity in various organic transformations. These advancements underscore the importance of this compound in advancing the frontiers of catalytic chemistry.

In conclusion, (R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-yli carbamate is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique structure, combined with cutting-edge synthetic methodologies and innovative research directions, positions it as a key player in the development of next-generation materials and therapeutic agents.

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